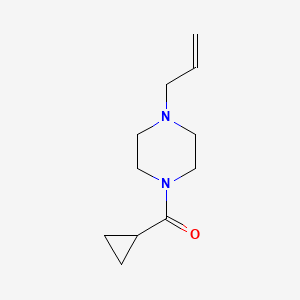![molecular formula C17H21NO2 B5305730 N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide, also known as BIA, is a chemical compound that has gained attention in the scientific community due to its potential as a drug candidate. BIA is a small molecule that has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
Mechanism of Action
The exact mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it is believed that N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide may also act on the endocannabinoid system, which is involved in pain and inflammation.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and pain. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is that it is a small molecule, which makes it easier to synthesize and modify than larger molecules such as proteins. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent. However, one limitation of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide as a drug candidate for the treatment of inflammatory and neuropathic pain. Another area of interest is the study of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide's potential use in treating other conditions such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide and to design experiments to study its effects.
Synthesis Methods
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide involves a multi-step process. The first step involves the preparation of 2-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with bicyclo[2.2.1]hept-2-ene to form the corresponding amide. The amide is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the final product, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been studied extensively for its potential use as an anti-inflammatory and analgesic agent. In preclinical studies, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has also been studied for its potential use in treating other conditions such as cancer and Alzheimer's disease.
properties
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-5-3-2-4-13(16)8-9-17(19)18-15-11-12-6-7-14(15)10-12/h2-5,8-9,12,14-15H,6-7,10-11H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCYEJNDNFFCOF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5305654.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)

![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)
![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)


![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)